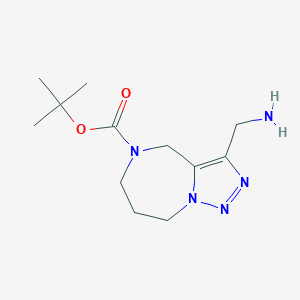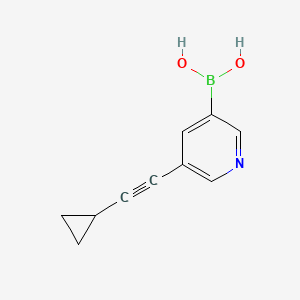![molecular formula C7H3BrF2N2 B1375824 3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine CAS No. 1427501-65-2](/img/structure/B1375824.png)
3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine
Descripción general
Descripción
“3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine” is a chemical compound with the molecular formula C7H3BrF2N2 . It has an average mass of 233.013 Da and a monoisotopic mass of 231.944763 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine” is described by its InChI code: 1S/C7H3BrF2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H . This indicates that the compound contains a pyrazolo[1,5-A]pyridine core with bromo and difluoro substituents.Physical And Chemical Properties Analysis
“3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine” has a molecular weight of 233.02 . It is a powder at room temperature . The melting point is between 98-101 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of New Polyheterocyclic Ring Systems
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related compound, has been used as a precursor for creating new polyheterocyclic ring systems. These systems have shown potential for various applications due to their unique structural properties. The synthesized compounds were evaluated for in vitro antibacterial properties, indicating potential applications in the development of new antibacterial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Orthogonal Synthetic Approach to Bisazolyl Pyridines
A study described a synthetic route to create nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, utilizing compounds like 4-bromo-2,6-difluoropyridine. This method provides easy access to various functionalities, making these compounds ideal for complexation and metalloorganic structures, potentially useful in photophysical applications (Ruiz-Crespo et al., 2022).
Synthesis and Evaluation of Anticancer and Antimicrobial Activity
In another research, derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine were synthesized and evaluated for their anticancer and antimicrobial activities. The study highlights the potential of these compounds in the development of new drugs for treating cancer and microbial infections (Shelke et al., 2017).
Antibacterial and Antioxidant Candidates
A series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-linked sulfonamide derivatives were designed and synthesized. These compounds demonstrated significant antibacterial and antioxidant properties, indicating their potential in developing new therapeutic agents (Variya, Panchal, & Patel, 2019).
Essential Role in Iridium Tetrazolate Complexes
The synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes were explored using derivatives like 5-bromo-2-(1H-tetrazol-5-yl)pyridine. These studies are crucial for understanding the role of such compounds in tuning the color of iridium tetrazolate complexes, which has implications in organic light-emitting devices (Stagni et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor, using personal protective equipment, and having a safety shower and eye wash available .
Propiedades
IUPAC Name |
3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-5-2-11-12-3-4(9)1-6(10)7(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYLYAQTFNASIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,6-difluoropyrazolo[1,5-A]pyridine | |
CAS RN |
1427501-65-2 | |
| Record name | 3-bromo-4,6-difluoropyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Aminodipyrido[1,2-a:3',2'-d]imidazole Dihydrochloride](/img/structure/B1375742.png)
![[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride](/img/structure/B1375743.png)


![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)
![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)


![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)



